molecular formula C14H13ClN2O2S B3018613 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5,6-dimethylpyrimidin-4(3H)-one CAS No. 874800-36-9

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B3018613
CAS No.: 874800-36-9
M. Wt: 308.78
InChI Key: AWYOWAPGZIJCKZ-UHFFFAOYSA-N
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Description

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5,6-dimethylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C14H13ClN2O2S and its molecular weight is 308.78. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Linked Heterocyclic Compounds

A notable application of this chemical structure is in the synthesis of linked heterocyclics, which have been explored for their antimicrobial properties. For instance, a study by Reddy et al. (2010) detailed the synthesis of a new series of linked heterocyclics, 3-[4-(4-chlorophenyl)-6-(3,5-dimethyl-1-phenyl-1H-4-pyrazolyl)-2-pyrimidinyl]-2-(aryl/heteryl)-1,3-thiazolan-4-ones, through a one-pot cyclo-condensation process. These compounds exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria as well as fungi, showcasing their potential as antimicrobial agents. The compounds containing moieties like 4-nitrophenyl and 3-nitrophenyl at the 2-position of the thiazolidin-4-one ring displayed particularly good inhibitory activity against all tested organisms (Reddy et al., 2010).

Antimicrobial and Antifungal Applications

The chemical structure of interest also serves as a foundation for creating compounds with antimicrobial and antifungal capabilities. For example, another research study highlighted the synthesis of 2,3-disubstituted quinazoline-4(3H)-ones, demonstrating potent inhibitory action against bacterial strains and significant antioxidant potential. These findings suggest that derivatives of the primary compound could be valuable in developing new antimicrobial and antioxidant agents, reflecting its versatility and potential in medicinal chemistry (Kumar et al., 2011).

Anticancer and Anti-HIV-1 Activity

Further extending its application, derivatives of "2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5,6-dimethylpyrimidin-4(3H)-one" have been investigated for their potential in treating diseases such as cancer and HIV-1. Novikov et al. (2004) synthesized new derivatives containing various substituents at positions 5 and 6 of the pyrimidine ring, showing that these compounds could inhibit the reproduction of the human immunodeficiency virus type 1 (HIV-1) in vitro. This indicates the compound's potential as a scaffold for developing antiviral drugs, further underlining its importance in pharmaceutical research (Novikov et al., 2004).

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4,5-dimethyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c1-8-9(2)16-14(17-13(8)19)20-7-12(18)10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYOWAPGZIJCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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